molecular formula C24H32O8 B080794 Dibenzo-24-crown-8 CAS No. 14174-09-5

Dibenzo-24-crown-8

Cat. No. B080794
CAS RN: 14174-09-5
M. Wt: 448.5 g/mol
InChI Key: UNTITLLXXOKDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

DB24C8 can be synthesized through various methods, including radical copolymerization and condensation reactions. For instance, radical copolymerization using a DB24C8-carrying acrylamide derivative and N-isopropylacrylamide monomers has been reported, resulting in copolymers that exhibit interesting behaviors in the presence of cesium ions (Wang et al., 2018). Other methods include the condensation of 1,2-bis(o-hydroxyphenoxy)ethane with dichlorides and ditosylates of polyethylene glycols, producing DB24C8 and other macrocycles with high yields (Yapar & Erk, 2002).

Molecular Structure Analysis

The molecular structure of DB24C8 allows it to form complexes with various metal ions. The size of the crown ether cavity and the electronic configuration of the anion are crucial factors influencing solubilization and charge separation in solution. Studies have shown that DB24C8 forms crystalline complexes with sodium monoalkyl benzeneazophosphonates, demonstrating the significance of molecular structure in complex formation (Tušek-Boz̆ić & Sevdić, 1986).

Chemical Reactions and Properties

DB24C8 participates in a variety of chemical reactions, forming complexes with alkali metal ions and other cations. For example, its ability to complex with alkali metal ions in acetonitrile has been thermodynamically studied, revealing insights into the enthalpy and entropy changes during complex formation (Takeda & Fujiwara, 1985).

Physical Properties Analysis

The physical properties of DB24C8, including its solubility and conductometric behavior in various solvents, have been extensively studied. These studies offer valuable information on the interaction between DB24C8 and metal ions, contributing to our understanding of its complexation behavior (Takeda, 1983).

Chemical Properties Analysis

The chemical properties of DB24C8, especially its complexation with metal ions, are central to its applications in chemistry. The formation constants and thermodynamics of its complexes with alkali metal ions provide insights into its selectivity and binding strength. These properties are fundamental to the use of DB24C8 in molecular recognition and catalysis (Takeda & Yano, 1980).

Scientific Research Applications

Supramolecular Chemistry and Molecular Machines

Dibenzo[24]crown-8 (DB24C8) plays a significant role in the field of supramolecular chemistry. Studies have highlighted its use in constructing supramolecular polymers with properties like reversible assembling-disassembling and tunable aggregation-induced emission, influenced by acid-base treatments (Bai et al., 2015). Additionally, DB24C8 is integral in developing molecular machines, like those that can control the conformation of a mannopyranose molecule in a large-amplitude [2]rotaxane molecular machine (Coutrot & Busseron, 2009).

Host-Guest Complexation

DB24C8's ability to form host-guest complexes is extensively researched. Its complexation with mercury and various alkali metal ions has been studied, revealing its flexibility as a ligand and its ability to adopt different conformations (Crochet et al., 2011); (Takeda & Fujiwara, 1985). Studies also show its effectiveness in forming complexes with various ions, such as cadmium and cesium, demonstrating its potential in sensor applications (Gupta & Kumar, 1999); (Srivastava et al., 1995).

Self-Assembly and Gel Formation

Research has explored the self-assembly capabilities of DB24C8. For instance, its self-assembly with 2,7-dimethyldiazapyrenium dication in solution forms complexes that can undergo further self-organization on crystallization (Ashton et al., 1996). Also, DB24C8-based polymers have been developed that exhibit stimuli-responsive and self-healing properties, highlighting its potential in creating advanced materials (Zhang et al., 2012).

Photophysical Applications

The controlled photophysical behaviors of DB24C8 complexes have been observed in studies, especially when used in combination with other materials like fullerene-containing ammonium salts, suggesting its application in developing luminescent switches and sensors (Ding et al., 2011).

Inclusion Properties

DB24C8's inclusion properties have been investigated using gas-solid and gas-liquid chromatography systems. It forms inclusion compounds with various substances, offering insights into its potential use in separation technologies (Mňuk et al., 1992).

Thermodynamic Properties

The thermodynamic properties of DB24C8 have been studied, with a focus on its heat capacity and physical transformations at different temperatures. These findings are essential for understanding its stability and behavior under various conditions (Bykova & Lebedev, 2004).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

DB24C8 is an advantageous candidate for future supramolecular applications . Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance, which combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science .

properties

IUPAC Name

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h1-8H,9-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTITLLXXOKDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161817
Record name Dibenzo-24-crown-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Acros Organics MSDS]
Record name Dibenzo-24-crown-8
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13732
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dibenzo-24-crown-8

CAS RN

14174-09-5
Record name Dibenzo-24-crown-8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14174-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo-24-crown-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo-24-crown-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo-24-crown-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.